![molecular formula C8H13ClN2 B1390786 3-(Pyridin-3-yl)propan-1-amine hydrochloride CAS No. 84359-17-1](/img/structure/B1390786.png)
3-(Pyridin-3-yl)propan-1-amine hydrochloride
Overview
Description
3-(3-Pyridyl)propylamine is a useful research chemical for various organic synthesis transformations . It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .
Synthesis Analysis
The synthesis of 3-(Pyridin-3-yl)propan-1-amine hydrochloride involves various organic synthesis transformations. It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine .Molecular Structure Analysis
The molecular formula of 3-(Pyridin-3-yl)propan-1-amine is C8H12N2 . The molecular weight is 136.19 g/mol .Chemical Reactions Analysis
3-(3-Pyridyl)propylamine is used in various organic synthesis transformations. It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Pyridin-3-yl)propan-1-amine include a molecular weight of 136.19 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 83.3 . It also has a rotatable bond count of 3 .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It is used in the intramolecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine , which has potential applications in pharmaceuticals due to its structural similarity to various alkaloids .
Synthesis of Porphyrins
3-Pyridinepropanamine monohydrochloride: is utilized in the synthesis of pocket porphyrins. Porphyrins are important molecules in many biological systems, such as hemoglobin and chlorophyll, and have applications in photodynamic therapy for cancer treatment .
Analytical Chemistry
It may serve as a standard or reagent in analytical chemistry for the quantification or detection of related compounds.
Mechanism of Action
Target of Action
It is a useful research chemical for various organic synthesis transformations .
Mode of Action
It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine .
Result of Action
It is used in the synthesis of pocket porphyrins , indicating its potential role in the creation of these important biological molecules.
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c .
properties
IUPAC Name |
3-pyridin-3-ylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZNQULHHZYJNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661761 | |
Record name | 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)propan-1-amine hydrochloride | |
CAS RN |
84359-17-1 | |
Record name | 3-Pyridinepropanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84359-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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